isonicotinaldehyde O-isopentyloxime
Description
Isonicotinaldehyde O-isopentyloxime is a pyridine-based derivative characterized by an aldehyde group at the 4-position of the pyridine ring and an O-isopentyloxime functional group. The oxime moiety (-N-O-) is formed via the reaction of isonicotinaldehyde with O-isopentyl hydroxylamine, introducing steric bulk and altering electronic properties compared to simpler oximes.
Properties
IUPAC Name |
N-(3-methylbutoxy)-1-pyridin-4-ylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-10(2)5-8-14-13-9-11-3-6-12-7-4-11/h3-4,6-7,9-10H,5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGKERCSBLXMPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCON=CC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinaldehyde O-isopentyloxime typically involves the reaction of isonicotinaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the pH is adjusted to facilitate the formation of the oxime. The reaction can be represented as follows:
Isonicotinaldehyde+Hydroxylamine Hydrochloride→Isonicotinaldehyde O-isopentyloxime+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of microwave irradiation to accelerate the reaction. This method offers the advantages of reduced reaction time and higher yields. The reaction is typically carried out in a solventless ‘dry’ condition using silica gel as a catalyst .
Chemical Reactions Analysis
Types of Reactions
Isonicotinaldehyde O-isopentyloxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitrile oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted oxime derivatives.
Scientific Research Applications
Isonicotinaldehyde O-isopentyloxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of isonicotinaldehyde O-isopentyloxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes and proteins, affecting their activity. The compound may also interact with nucleic acids, influencing gene expression and cellular processes. The exact pathways and molecular targets involved in its action are subjects of ongoing research .
Comparison with Similar Compounds
Structural Features :
- Pyridine ring : Provides aromaticity and basicity.
- Aldehyde group : Enhances reactivity toward nucleophiles (e.g., oxime formation).
- O-Isopentyloxime : Increases hydrophobicity and influences stereoelectronic properties.
Comparison with Structural Analogs
Structural and Functional Group Variations
Pyridine derivatives with modifications at the 4-position (aldehyde, nitrile, oxazole) or substitutions (fluoro, pyrrolidine) exhibit distinct properties. Key analogs from the Catalog of Pyridine Compounds () include:
| Compound Name | Functional Groups/Substituents | Key Features |
|---|---|---|
| Isonicotinaldehyde O-isopentyloxime | 4-aldehyde, O-isopentyloxime | Hydrophobic oxime, potential ligand |
| 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde | 4-aldehyde, 2-fluoro, 6-pyrrolidine | Electron-withdrawing F, enhanced rigidity |
| 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinonitrile | 4-nitrile, 2-fluoro, 6-pyrrolidine | Polar nitrile, intermediate for heterocycles |
| 5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole | Oxazole ring fused to pyridine | Bioactive heterocycle, fluorescence |
Key Observations :
- Electronic Effects : Fluorine and pyrrolidine substituents (e.g., in 2-fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde) reduce electron density at the pyridine ring, altering reactivity toward electrophiles compared to the unsubstituted this compound .
- Solubility : The O-isopentyl chain increases lipophilicity, whereas nitrile or oxazole groups enhance polarity.
Spectral Data and Characterization
Per organic chemistry guidelines (), critical data for comparison include NMR, HRMS, and elemental analysis. For example:
- 1H NMR : The aldehyde proton in isonicotinaldehyde derivatives typically appears at δ 9.8–10.2 ppm. In O-isopentyloxime, the oxime proton (N-O-H) is absent due to alkylation, but the isopentyl chain’s methyl groups resonate at δ 0.8–1.5 ppm .
- 13C NMR : The oxime carbon (C=N-O) appears near δ 150–160 ppm, distinct from nitriles (δ 115–120 ppm) or oxazole carbons (δ 140–145 ppm) .
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